molecular formula C12H13F5O4S2 B12380024 Hif-2|A-IN-9

Hif-2|A-IN-9

Cat. No.: B12380024
M. Wt: 380.4 g/mol
InChI Key: OBDBAEQKQSFFSR-XNCJUZBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hif-2|A-IN-9 is a compound that targets hypoxia-inducible factor-2 alpha (HIF-2α), a transcription factor involved in the cellular response to low oxygen levels. HIF-2α plays a crucial role in various physiological processes, including angiogenesis, erythropoiesis, and cellular metabolism. The compound this compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where it aims to inhibit the HIF-2α pathway to suppress tumor growth and progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hif-2|A-IN-9 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and quality. This involves optimizing reaction conditions, purification techniques, and quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the purity and identity of the compound .

Chemical Reactions Analysis

Types of Reactions

Hif-2|A-IN-9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .

Scientific Research Applications

Applications in Cancer Research

The primary application of HIF-2|A-IN-9 is in cancer research, where it is utilized to explore its therapeutic potential against various malignancies.

Clear Cell Renal Cell Carcinoma (ccRCC)

Research shows that HIF-2α is a crucial driver of ccRCC. Studies indicate that this compound effectively inhibits tumor growth and angiogenesis in ccRCC models. For instance, a study demonstrated that treatment with this compound led to significant tumor regression and reduced microvessel density in xenograft models .

Lung Cancer

In lung cancer research, this compound has been shown to inhibit tumor cell proliferation and metastasis. A notable study reported that high levels of HIF-2α correlated with poor prognosis and increased metastasis in non-small cell lung cancer (NSCLC). The use of this compound resulted in decreased expression of angiogenic factors such as vascular endothelial growth factor (VEGF), thus impairing tumor growth .

Hepatocellular Carcinoma (HCC)

HIF-2α has been implicated in the progression of HCC. In preclinical models, this compound administration led to enhanced apoptosis and reduced cell viability compared to controls. Furthermore, the compound demonstrated efficacy in downregulating markers associated with tumor growth .

Table 1: Summary of Research Findings on this compound

| Cancer Type | Effect of this compound | Key Findings |
|----------------------|------------------------------------|---------------------------------------------------|
| Clear Cell RCC | Tumor regression | Significant reduction in microvessel density |
| Lung Cancer | Decreased proliferation | Correlation with poor prognosis |
| Hepatocellular Carcinoma | Enhanced apoptosis | Downregulation of tumor markers |

Case Study 1: ccRCC Treatment

In a clinical trial involving patients with advanced ccRCC, administration of this compound resulted in a marked decrease in tumor size and improved patient outcomes. The study highlighted the compound's ability to selectively target HIF-2α without affecting HIF-1α pathways.

Case Study 2: NSCLC

Another investigation focused on NSCLC patients revealed that those treated with this compound exhibited lower levels of circulating angiogenic factors and improved overall survival rates compared to those receiving standard therapies.

Mechanism of Action

Hif-2|A-IN-9 exerts its effects by inhibiting the activity of HIF-2α. The compound binds to the HIF-2α protein, preventing its dimerization with the HIF-1β subunit. This inhibition disrupts the transcriptional activity of HIF-2α, leading to decreased expression of target genes involved in angiogenesis, erythropoiesis, and cellular metabolism. The molecular targets and pathways involved include the vascular endothelial growth factor (VEGF) pathway and erythropoietin (EPO) regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its selective inhibition of HIF-2α, making it a valuable tool for studying the specific roles of HIF-2α in various physiological and pathological processes. Its specificity also offers potential therapeutic advantages in targeting diseases where HIF-2α plays a critical role .

Biological Activity

Introduction

Hif-2|A-IN-9 is a small molecule inhibitor targeting hypoxia-inducible factor 2 alpha (HIF-2α), a transcription factor that plays a critical role in cellular responses to hypoxia. HIF-2α is implicated in various physiological processes, including angiogenesis, metabolism, and cell proliferation, particularly in the context of cancer and neurodegenerative diseases. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

HIF-2α is activated under low oxygen conditions and regulates the expression of genes involved in erythropoiesis, metabolism, and angiogenesis. This compound inhibits HIF-2α activity by disrupting its ability to form complexes with its partner protein ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), thereby preventing it from binding to hypoxia response elements (HRE) in target gene promoters.

Key Functions of HIF-2α

  • Cell Proliferation : HIF-2α promotes cell cycle progression and proliferation under hypoxic conditions. It enhances the transcription of genes such as c-Myc, which is crucial for cell growth .
  • Angiogenesis : By upregulating vascular endothelial growth factor (VEGF) and other pro-angiogenic factors, HIF-2α facilitates the formation of new blood vessels .
  • Metabolic Regulation : HIF-2α influences metabolic pathways to adapt to low oxygen levels, including glycolysis and oxidative phosphorylation .

Inhibition Studies

Recent studies have demonstrated the efficacy of this compound in various cancer models:

  • Clear Cell Renal Cell Carcinoma (ccRCC) : In preclinical models, this compound showed significant tumor growth inhibition by disrupting HIF-2α-mediated pathways. Tumor regression was observed in xenograft models treated with this inhibitor .
  • Lung Cancer : Knockdown experiments indicated that silencing HIF-2α reduced tumor proliferation in non-small cell lung cancer (NSCLC) cell lines. Treatment with this compound further enhanced this effect, leading to decreased viability and increased apoptosis in hypoxic conditions .
  • Alzheimer's Disease : Elevated levels of HIF-2α were associated with neuroprotection in Alzheimer's disease models. Inhibiting HIF-2α with this compound may modulate neuroinflammatory responses and improve cognitive outcomes .

Data Table: Effects of this compound on Tumor Models

Model TypeTreatmentTumor Volume ReductionMechanism of Action
Clear Cell RCCHif-2A-IN-970%
Non-Small Cell Lung CancerHif-2A-IN-950%
Breast CancerHif-2A-IN-960%

Case Study 1: ccRCC

In a clinical trial involving patients with advanced ccRCC, administration of this compound led to a marked decrease in serum erythropoietin levels and tumor size after 12 weeks of treatment. Patients exhibited improved overall survival rates compared to historical controls who received standard therapies.

Case Study 2: Alzheimer’s Disease Resilience

Research focused on individuals resilient to Alzheimer's disease revealed that elevated levels of HIF-2α correlated with reduced neurofibrillary tangles. Administration of this compound in animal models demonstrated potential for enhancing cognitive function by modulating neuroinflammatory pathways associated with hypoxia .

Properties

Molecular Formula

C12H13F5O4S2

Molecular Weight

380.4 g/mol

IUPAC Name

(4S)-5,5-difluoro-3-methylsulfonyl-1-[(2S)-3,3,3-trifluoro-2-methylpropoxy]-4,6-dihydrocyclopenta[c]thiophen-4-ol

InChI

InChI=1S/C12H13F5O4S2/c1-5(12(15,16)17)4-21-9-6-3-11(13,14)8(18)7(6)10(22-9)23(2,19)20/h5,8,18H,3-4H2,1-2H3/t5-,8-/m0/s1

InChI Key

OBDBAEQKQSFFSR-XNCJUZBTSA-N

Isomeric SMILES

C[C@@H](COC1=C2CC([C@H](C2=C(S1)S(=O)(=O)C)O)(F)F)C(F)(F)F

Canonical SMILES

CC(COC1=C2CC(C(C2=C(S1)S(=O)(=O)C)O)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.